![molecular formula C15H19N3OS B2797931 N-((1-甲基哌啶-4-基)甲基)苯并[d]噻唑-2-甲酰胺 CAS No. 1210903-29-9](/img/structure/B2797931.png)

N-((1-甲基哌啶-4-基)甲基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

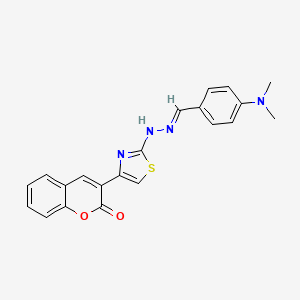

“N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

5-HT6 Receptor Antagonists

This compound is part of a novel series of molecules that have been identified as potent and selective 5-HT6 receptor (5-HT6R) antagonists . These antagonists are known to improve cognitive function in numerous animal models . The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity, and no Cytochrome P450 liabilities .

Treatment for Cognitive Decline

Continued efforts to develop better treatment options for cognitive decline have led to a focus on 5-HT6R antagonists . Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .

Potential Treatment for Alzheimer’s Disease

The exclusive Central Nervous System (CNS) location and high affinity of several psychiatric drugs towards 5-HT6R suggest that antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with Alzheimer’s Disease .

Anticancer Activity

While there is no direct evidence for the anticancer activity of this specific compound, compounds with similar structures have been evaluated for their antiproliferative activity against different human cancer cell lines . This suggests potential anticancer applications for this compound as well.

Use in Artificial Fibre Industry

Compounds with similar structures, such as 1-Methyl-4-piperidone, are widely used in the artificial fibre industry . They are polymerizable and used as nylon precursors .

Use as Solvents and Intermediates for Organic Synthesis

1-Methyl-4-piperidone and similar compounds have excellent applications as solvents and as intermediates for organic synthesis . They are also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

未来方向

Benzothiazole derivatives, including “N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”, have shown promising biological activities, and there is ongoing research to find new compounds related to this scaffold . Future directions may include further exploration of the biological activities of these compounds, development of more efficient synthesis methods, and investigation of their mechanisms of action .

属性

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-18-8-6-11(7-9-18)10-16-14(19)15-17-12-4-2-3-5-13(12)20-15/h2-5,11H,6-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTCEVPJVQKJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2797855.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)

![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)